molecular formula C8H14O2 B14436369 1,4-Dimethoxy-4-methyl-1,2-pentadiene CAS No. 79989-45-0

1,4-Dimethoxy-4-methyl-1,2-pentadiene

Cat. No.: B14436369
CAS No.: 79989-45-0
M. Wt: 142.20 g/mol
InChI Key: XUFYOCHISBOQMN-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-4-methyl-1,2-pentadiene is an organic compound with the molecular formula C8H14O2. It is a derivative of pentadiene, characterized by the presence of two methoxy groups and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-4-methyl-1,2-pentadiene can be synthesized through various methods. One common approach involves the alkylation of 1,4-dimethoxy-2-butene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-4-methyl-1,2-pentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), anhydrous conditions

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of new derivatives with different functional groups

Scientific Research Applications

1,4-Dimethoxy-4-methyl-1,2-pentadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-4-methyl-1,2-pentadiene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the diene structure allows for conjugation and resonance stabilization. These properties enable the compound to engage in various chemical and biological processes, influencing pathways such as signal transduction and enzyme activity.

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    Isoprene (2-methyl-1,3-butadiene): Another conjugated diene with applications in rubber production.

    Chloroprene (2-chloro-1,3-butadiene): Used in the manufacture of synthetic rubber.

Uniqueness: 1,4-Dimethoxy-4-methyl-1,2-pentadiene is unique due to the presence of methoxy groups and a methyl group, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in scientific research and industry.

Properties

CAS No.

79989-45-0

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-8(2,10-4)6-5-7-9-3/h6-7H,1-4H3

InChI Key

XUFYOCHISBOQMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C=COC)OC

Origin of Product

United States

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